(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal
Description
(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal is a chiral aldehyde featuring a hept-6-enal backbone with a tetrahydropyran (oxan-2-yl) ether substituent at the third carbon. The oxan-2-yloxy group introduces steric bulk and polarity, influencing solubility and interaction with biological targets. This compound is hypothesized to participate in nucleophilic addition reactions due to the aldehyde functionality and may exhibit bioactivity akin to structurally related antioxidants .
Properties
CAS No. |
82065-65-4 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
(3R)-3-(oxan-2-yloxy)hept-6-enal |
InChI |
InChI=1S/C12H20O3/c1-2-3-6-11(8-9-13)15-12-7-4-5-10-14-12/h2,9,11-12H,1,3-8,10H2/t11-,12?/m1/s1 |
InChI Key |
NBQZCFRUPXJXQR-JHJMLUEUSA-N |
Isomeric SMILES |
C=CCC[C@H](CC=O)OC1CCCCO1 |
Canonical SMILES |
C=CCCC(CC=O)OC1CCCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(Oxan-2-yl)oxy]hept-6-enal typically involves the formation of the oxane ring followed by the introduction of the aldehyde group. One common method is the cyclization of a suitable precursor under acidic or basic conditions to form the oxane ring. This is followed by the oxidation of the terminal alcohol group to form the aldehyde.
Industrial Production Methods
In an industrial setting, the production of (3R)-3-[(Oxan-2-yl)oxy]hept-6-enal may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as catalytic hydrogenation, cyclization, and selective oxidation, with careful control of reaction conditions to optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: (3R)-3-[(Oxan-2-yl)oxy]heptanoic acid.
Reduction: (3R)-3-[(Oxan-2-yl)oxy]hept-6-enol.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-[(Oxan-2-yl)oxy]hept-6-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxane ring may also interact with hydrophobic regions of biomolecules, affecting their structure and activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Functional Group Influence: The aldehyde group in the target compound distinguishes it from ketones (e.g., 3-[(2R)-2-methoxy-2-phenylethyl]-3-methylhept-6-en-2-one) and esters (e.g., [(2R,3R,4S,5R,6R)-...] acetate). Aldehydes are more reactive toward nucleophiles, enabling applications in synthetic chemistry .
Substituent Effects :
- Acetylation patterns in glycoside derivatives () modulate solubility and bioactivity, suggesting that analogous modifications to the oxan moiety in the target compound could tailor its properties .
- The ethenyl group in 6-ethenyl-2,2,6-trimethyloxan-3-ol introduces rigidity, contrasting with the flexible hept-6-enal chain in the target compound .
Stereochemical Considerations :
- The R-configuration at C3 may influence chiral recognition in enzymatic interactions or asymmetric synthesis, a feature absent in simpler oxane derivatives like (3R,4R)-4-(Hydroxymethyl)oxan-3-ol .
Research Findings and Bioactivity
- Antioxidant Potential: Compounds with oxan moieties, such as the glycoside in (C₆₃H₉₈O), demonstrate radical-scavenging activity. The target compound’s aldehyde and ether groups may similarly mitigate oxidative stress, though direct studies are lacking .
- Synthetic Utility : The oxan-2-yloxy group’s stability aligns with ’s (3R,4R)-4-(Hydroxymethyl)oxan-3-ol, which is used as a synthon. This suggests the target compound could serve as a precursor for bioactive molecule development .
- Biological Activity : The ketone analog in (CAS 917985-10-5) exhibits unspecified bioactivity, hinting that the target compound’s aldehyde group might interact with similar biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
